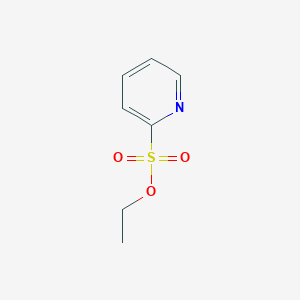
3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine is an organic compound with a unique structure that includes two oxygen atoms and a nitrogen atom within a seven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethyl-1,2-diaminopropane with formaldehyde in the presence of an acid catalyst. The reaction is carried out at a temperature range of 50-70°C, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature.
Reduction: Sodium borohydride; reaction conditionsethanol or methanol as solvent, room temperature.
Substitution: Halogens (chlorine, bromine); reaction conditionsorganic solvent (e.g., dichloromethane), room temperature.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran: Similar in structure but lacks the nitrogen atom and additional oxygen atom.
3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one: Contains a lactone ring instead of the dioxadiazecine structure.
Uniqueness
3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine is unique due to its seven-membered ring structure that includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
135695-99-7 |
|---|---|
Fórmula molecular |
C8H14N2O2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
3,6-dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine |
InChI |
InChI=1S/C8H14N2O2/c1-7-3-4-8(2)10-12-6-5-11-9-7/h3-6H2,1-2H3 |
Clave InChI |
LEGIXIQFLKVIDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOCCON=C(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


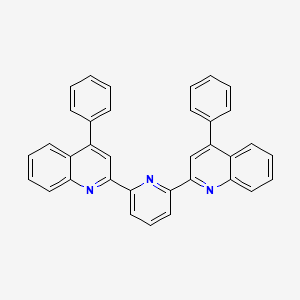
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
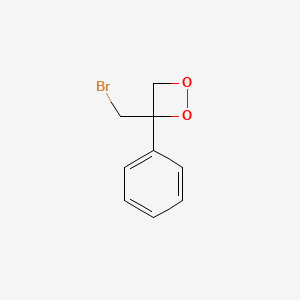
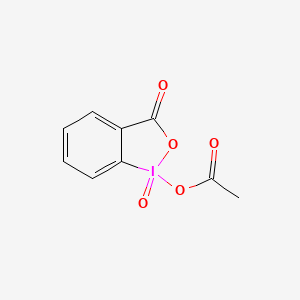
dimethyl-](/img/structure/B14278263.png)



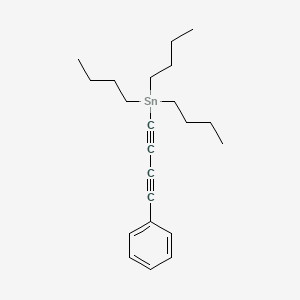
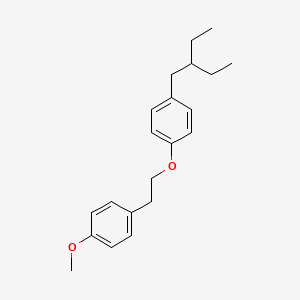
![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
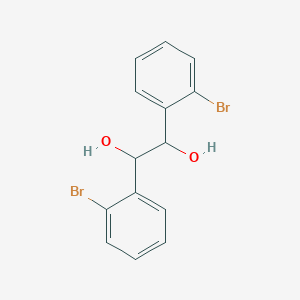
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)
